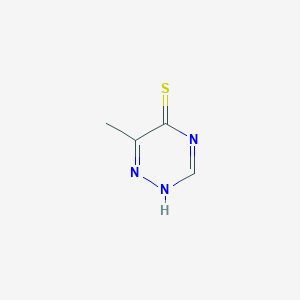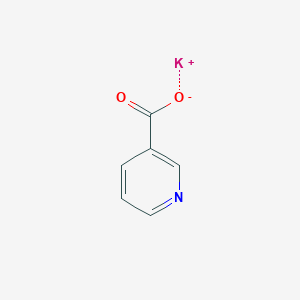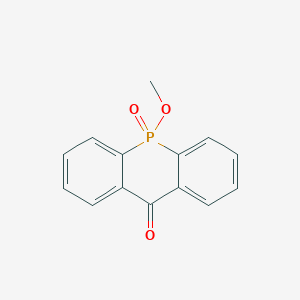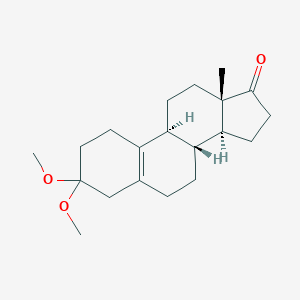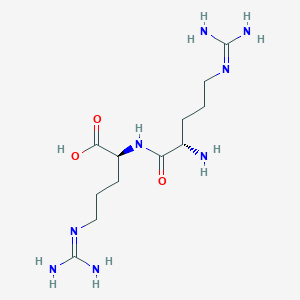![molecular formula C13H19NO2S B095949 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine CAS No. 16191-66-5](/img/structure/B95949.png)
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine, also known as MSPEP, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2, which makes it an attractive candidate for cancer therapy.
Mechanism Of Action
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53, and prevents the interaction between p53 and MDM2. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis. 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has also been shown to activate the p53 pathway in a non-genotoxic manner, which makes it a promising candidate for cancer therapy.
Biochemical And Physiological Effects
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has been shown to induce cell cycle arrest in the G1 phase and apoptosis in cancer cells. It has also been shown to upregulate the expression of p53 target genes, such as p21, Bax, and Noxa, and downregulate the expression of anti-apoptotic genes, such as Bcl-2 and survivin. In addition, 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has been shown to inhibit the migration and invasion of cancer cells.
Advantages And Limitations For Lab Experiments
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine is a potent and selective inhibitor of the p53-MDM2 interaction, which makes it a valuable tool for studying the role of p53 in cancer and for developing new cancer therapies. However, 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. In addition, 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has low solubility in water and some organic solvents, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine. One direction is to optimize the synthesis method of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine in animal models and humans to determine its safety and efficacy. Furthermore, the combination of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine with other cancer therapies, such as chemotherapy and radiotherapy, should be explored to enhance its therapeutic potential. Finally, the development of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine analogs with improved pharmacological properties and selectivity should be pursued.
Synthesis Methods
The synthesis of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-pyrrolidin-1-ylethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then treated with sodium hydride and 1-bromoethylpyrrolidine to yield 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine. The purity and yield of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine can be improved by recrystallization and column chromatography.
Scientific Research Applications
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has been extensively used in scientific research to study the role of p53-MDM2 interaction in cancer and to develop new cancer therapies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis. 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has also been used in preclinical studies to evaluate its efficacy and toxicity in animal models.
properties
CAS RN |
16191-66-5 |
|---|---|
Product Name |
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine |
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)sulfonylethyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO2S/c1-12-4-6-13(7-5-12)17(15,16)11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3 |
InChI Key |
WIHMTJNZZPFMGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCCC2 |
Other CAS RN |
16191-66-5 |
synonyms |
1-[2-(4-methylphenyl)sulfonylethyl]pyrrolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



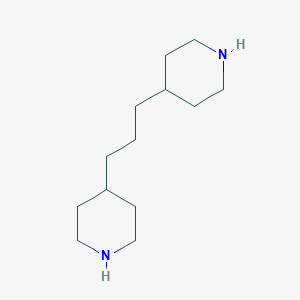
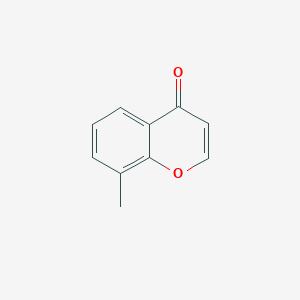
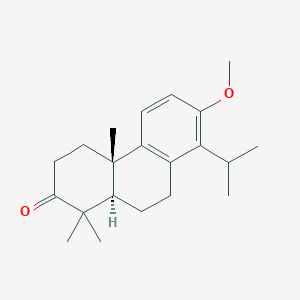
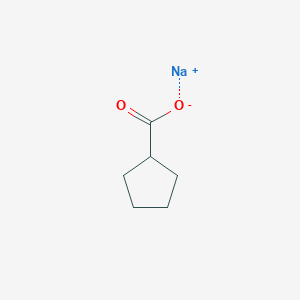
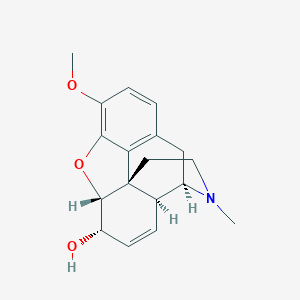
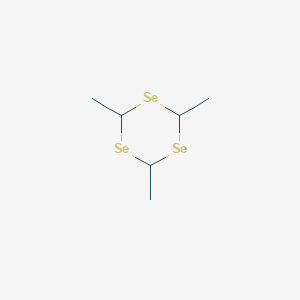
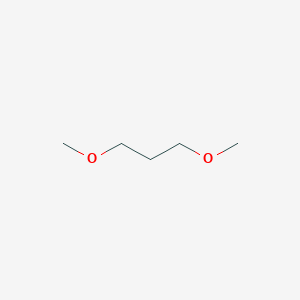
![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)
